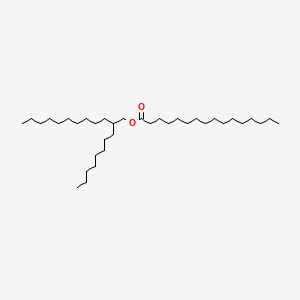
2-Octyldodecyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyldodecyl palmitate is an ester compound with the molecular formula C36H72O2. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is derived from the esterification of palmitic acid with 2-octyldodecanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Octyldodecyl palmitate is synthesized through the esterification reaction between palmitic acid and 2-octyldodecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Octyldodecyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and 2-octyldodecanol. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.
Major Products Formed
Hydrolysis: Palmitic acid and 2-octyldodecanol.
Transesterification: New ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Octyldodecyl palmitate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on skin barrier function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of cosmetics, skincare products, and personal care items due to its emollient properties.
Mecanismo De Acción
The primary mechanism of action of 2-octyldodecyl palmitate is its ability to act as an emollient. It forms a protective layer on the skin’s surface, reducing water loss and providing a smooth, soft feel. This compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration. Additionally, its ester structure allows it to be easily absorbed into the skin, delivering moisturizing benefits.
Comparación Con Compuestos Similares
2-Octyldodecyl palmitate can be compared with other similar compounds, such as:
2-Octyldodecanol: A primary alcohol used in cosmetics for its emollient properties. Unlike this compound, it does not have an ester bond and is less stable in formulations.
Isopropyl palmitate: Another ester derived from palmitic acid and isopropyl alcohol. It is also used as an emollient in cosmetics but has a different molecular structure and skin feel.
Cetyl palmitate: An ester of palmitic acid and cetyl alcohol. It is used in similar applications but has a higher melting point and different textural properties.
This compound is unique due to its branched structure, which provides a lighter, non-greasy feel compared to other esters. This makes it particularly suitable for use in lightweight skincare formulations.
Propiedades
Número CAS |
22766-84-3 |
|---|---|
Fórmula molecular |
C36H72O2 |
Peso molecular |
537.0 g/mol |
Nombre IUPAC |
2-octyldodecyl hexadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-7-10-13-16-18-19-20-21-22-24-27-30-33-36(37)38-34-35(31-28-25-15-12-9-6-3)32-29-26-23-17-14-11-8-5-2/h35H,4-34H2,1-3H3 |
Clave InChI |
RUDXBXPTJPNTSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


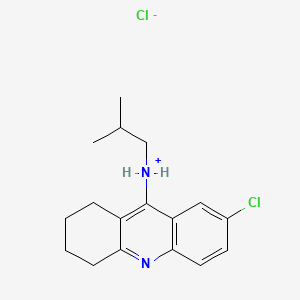
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

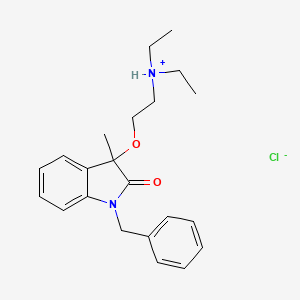
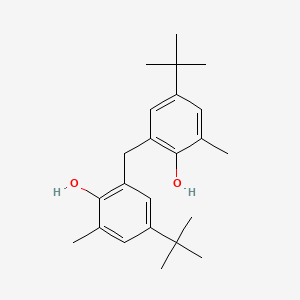
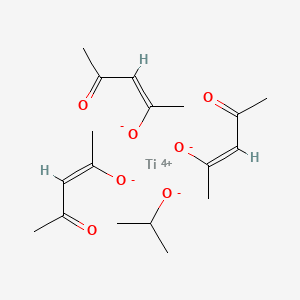
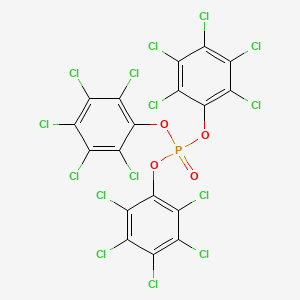
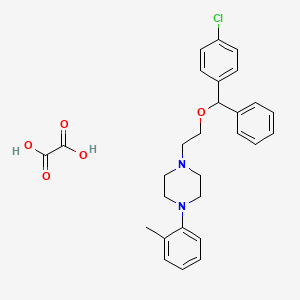
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
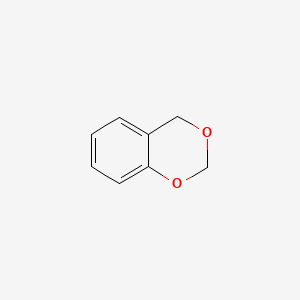
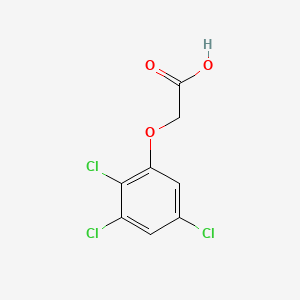
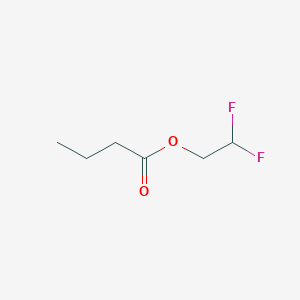
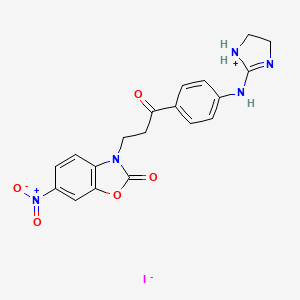
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
